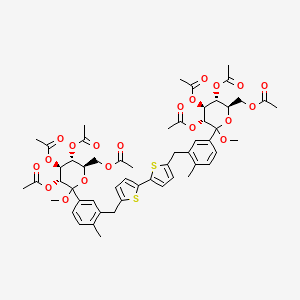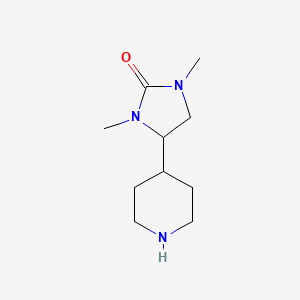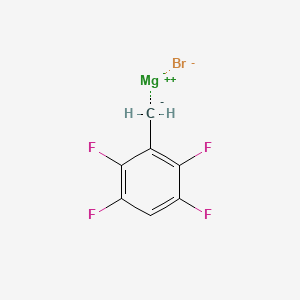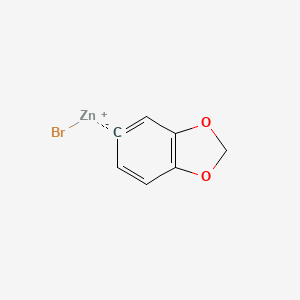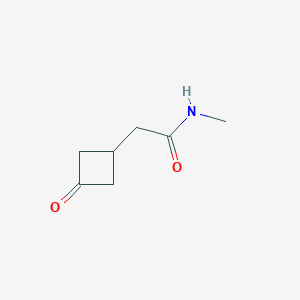![molecular formula C10H7ClN4 B14884156 2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
2-Chloro-4-methylpyrido[1,2-e]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methylpyrido[1,2-e]purine is a heterocyclic compound with the molecular formula C10H7ClN4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylpyrido[1,2-e]purine typically involves a two-step, one-pot reaction. The starting material, 2,4-dichloro-5-amino-6-methylpyrimidine, reacts with pyridine under reflux conditions. This reaction forms the pyrido[1,2-e]purine core structure. The chlorine atom at the 2-position can be substituted with secondary amines to create various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylpyrido[1,2-e]purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include secondary amines, which react under mild conditions to replace the chlorine atom.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyrido[1,2-e]purine involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the replication of the virus . The compound’s structure allows it to form stable interactions with key amino acid residues in the enzyme’s active site, thereby inhibiting its activity.
Comparison with Similar Compounds
- 2-Chloro-4-methylpyrido[1,2-d]pyrimidine
- 2-Chloro-4-methylpyrido[1,2-f]quinazoline
Comparison: 2-Chloro-4-methylpyrido[1,2-e]purine is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it has shown superior inhibitory activity against the SARS-CoV-2 main protease . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H7ClN4 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-4-methylpurino[9,8-a]pyridine |
InChI |
InChI=1S/C10H7ClN4/c1-6-8-9(14-10(11)12-6)15-5-3-2-4-7(15)13-8/h2-5H,1H3 |
InChI Key |
SNCXQMKUCXZGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
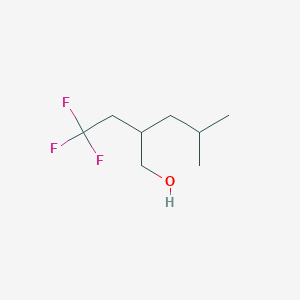

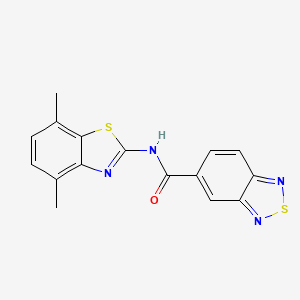
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
